

# Nitrous Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of a Weak, Monoprotic Acid with Significant Synthetic and Biological Roles

### **Abstract**

**Nitrous acid** (HNO<sub>2</sub>), a weak and monoprotic acid, exists primarily in solution and in the gas phase.[1][2] Despite its inherent instability, **nitrous acid** is a pivotal reagent in organic synthesis and an important intermediate in various biological and environmental processes. This technical guide provides a comprehensive overview of the fundamental properties of **nitrous acid**, detailed experimental protocols for its generation and characterization, and an exploration of its key reactions and biological significance. Quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are illustrated with diagrams. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile chemical entity.

## **Core Properties of Nitrous Acid**

**Nitrous acid** is classified as a weak acid because it does not completely dissociate in water.[3] It is also a monoprotic acid, meaning each molecule can donate a single proton (H<sup>+</sup>).[4] The acid dissociation constant (pKa) of **nitrous acid** is approximately 3.15, indicating it is a stronger weak acid than some others, like hydrocyanic acid.[1][2][3]



In the gaseous phase, **nitrous acid** exists as a planar molecule in two conformations: a syn and an anti form. The anti form is more stable at room temperature by about 2.3 kJ/mol.[1][2]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **nitrous acid**, providing a ready reference for its physical, thermodynamic, and structural properties.

Table 1: Physicochemical Properties of Nitrous Acid

Property	Value	Reference
Molecular Formula	HNO <sub>2</sub>	[1][2]
Molar Mass	47.013 g/mol	[1][2]
Appearance	Pale blue solution	[1][2]
pKa (at 25 °C)	3.15	[1]
Density	Approx. 1 g/mL	[1][2]
Boiling Point	82 °C	[2]

Table 2: Thermodynamic Properties of Nitrous Acid



Property	Value	Unit	Source
Standard Enthalpy of Formation (gas)	-76.73 kJ/mol	kJ/mol	NIST Webbook[5]
Enthalpy of Vaporization	41.37	kJ/mol	Cheméo[6]
Ionization Energy	11.30	eV	NIST Webbook[7]
Enthalpy of Dissociation (25-45 °C)	6.7	kJ mol⁻¹	PubMed[8]
Entropy of Dissociation (25-45 °C)	-38.4	J mol⁻¹ K⁻¹	PubMed[8]

Table 3: Structural Parameters of Nitrous Acid (Gas Phase)

Parameter	cis (syn) Isomer	trans (anti) Isomer	Reference
O-H Bond Length	0.982 Å	0.958 Å	[9]
N-O(H) Bond Length	1.392 Å	1.432 Å	[9]
N=O Bond Length	1.185 Å	1.170 Å	[9]
∠ NOH	104.0°	102.1°	[9]
∠ ONO	113.6°	110.7°	[9]

## **Preparation and Decomposition**

Due to its instability, **nitrous acid** is almost always prepared in situ for immediate use.[2][10] The most common method involves the acidification of a nitrite salt, such as sodium nitrite (NaNO<sub>2</sub>), with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (ice bath conditions) to minimize decomposition.[11][12] An alternative preparation involves dissolving dinitrogen trioxide ( $N_2O_3$ ) in water.[11]



**Nitrous acid** readily decomposes, especially in warm or concentrated solutions.[11] The decomposition can proceed through several pathways, yielding products such as nitric oxide (NO), nitrogen dioxide (NO<sub>2</sub>), nitric acid (HNO<sub>3</sub>), and water.[11][13]

Key Decomposition Reactions:

- 3 HNO<sub>2</sub> → HNO<sub>3</sub> + 2 NO + H<sub>2</sub>O[11]
- $2 \text{ HNO}_2 \rightarrow \text{NO}_2 + \text{NO} + \text{H}_2\text{O}[11]$

## Experimental Protocols In Situ Generation of Nitrous Acid for Synthetic Applications

This protocol describes the standard laboratory procedure for the in situ generation of **nitrous acid** for use in reactions such as diazotization.

#### Materials:

- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- · Distilled water
- · Ice bath
- Reaction vessel (e.g., three-necked flask) with a magnetic stirrer
- · Dropping funnel

#### Procedure:

- Dissolve the substrate (e.g., a primary aromatic amine) in a suitable aqueous acidic solution in the reaction vessel.
- Cool the reaction vessel to 0-5 °C using an ice bath.

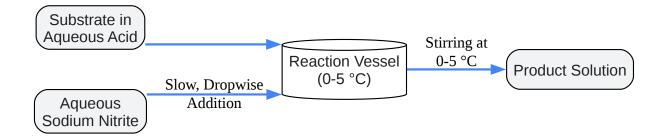




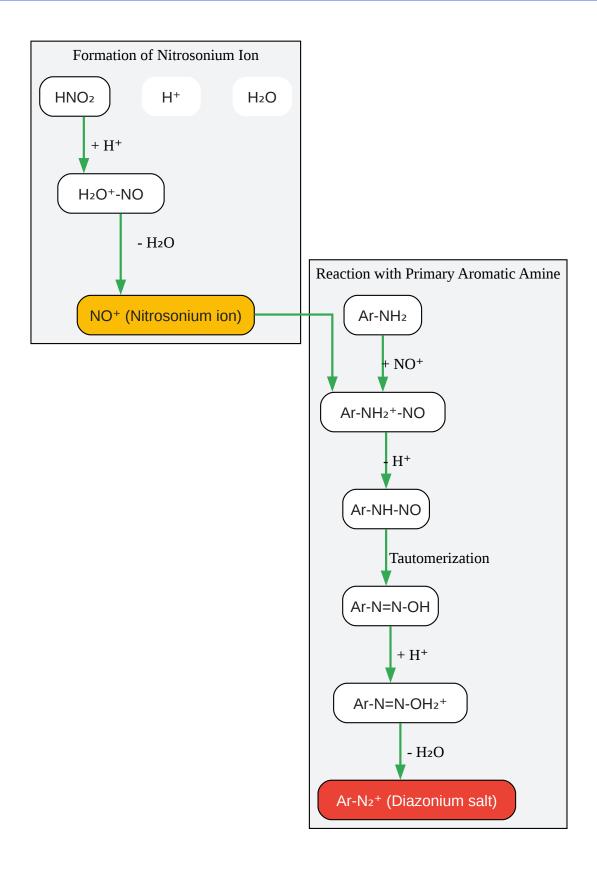


- Prepare a solution of sodium nitrite in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled, stirred solution of the substrate and acid. Maintain the temperature below 5 °C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time to ensure the complete formation of the desired product.
- The resulting solution containing the product of the reaction with **nitrous acid** can then be used directly for the next synthetic step.

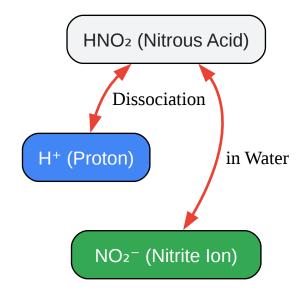












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